molecular formula C24H25N3O5S B6495422 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 899941-02-7

2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B6495422
CAS No.: 899941-02-7
M. Wt: 467.5 g/mol
InChI Key: FZJBJMYDVMPYCA-UHFFFAOYSA-N
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Description

The compound 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic molecule characterized by a complex tricyclic core fused with an 8-oxa-3,5-diazatricyclo system. Key structural features include:

  • A butyl substituent at position 5.
  • A sulfanyl acetamide linkage at position 4.
  • A 3,4-dimethoxyphenyl group attached via the acetamide nitrogen.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S/c1-4-5-12-27-23(29)22-21(16-8-6-7-9-17(16)32-22)26-24(27)33-14-20(28)25-15-10-11-18(30-2)19(13-15)31-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJBJMYDVMPYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

The compound 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic molecule characterized by a complex tricyclic structure and multiple functional groups. Its unique composition suggests potential applications in various scientific fields, including medicinal chemistry and materials science.

Antimicrobial Properties

Research indicates that compounds with similar structural features may exhibit antimicrobial activity. The sulfanyl group is believed to facilitate interactions with bacterial membranes or essential enzymes, potentially leading to effective antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound could possess anti-inflammatory properties. This is hypothesized to result from its ability to inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammatory responses.

Anticancer Potential

The unique structural attributes of the compound may also position it as a candidate for anticancer research. Investigations into its mechanisms of action are ongoing, focusing on its interactions with specific enzymes or receptors that play crucial roles in cancer cell proliferation and survival.

Scientific Research Applications

  • Medicinal Chemistry : The compound is being investigated for its therapeutic properties in treating conditions associated with inflammation and microbial infections.
  • Chemical Synthesis : It serves as a building block for the synthesis of more complex molecules in organic chemistry.
  • Material Science : Potential applications in developing new materials with specific properties due to its unique chemical structure.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound N-[(4-methoxyphenyl)methyl]-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide (CAS: 900004-43-5) shares the same tricyclic core but differs in substituents:

  • 5-position : A 3-(isopropyloxy)propyl group instead of butyl.
  • Aromatic group : A 4-methoxyphenyl rather than 3,4-dimethoxyphenyl.

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight 5-Substituent Aromatic Group
Target Compound C₂₆H₂₉N₃O₅S 495.6 Butyl 3,4-Dimethoxyphenyl
CAS 900004-43-5 C₂₆H₂₉N₃O₅S 495.6 3-(Isopropyloxy)propyl 4-Methoxyphenyl

The butyl group in the target compound may enhance lipophilicity and membrane permeability compared to the polar isopropyloxypropyl substituent in CAS 900004-43-5.

Mechanisms of Action in Natural Product Analogs

Studies on natural compounds like oleanolic acid (OA) and hederagenin (HG) reveal that structural similarity often correlates with shared mechanisms of action (MOAs). For example:

  • OA and HG, which share a pentacyclic triterpenoid scaffold, exhibit overlapping anti-inflammatory and anti-fibrotic effects via TNF-α and collagen modulation .
  • In contrast, gallic acid (GA), with a distinct phenolic structure, activates divergent pathways .

Gene Expression and Structural Similarity

While structural similarity often predicts overlapping MOAs, only ~20% of structurally similar compounds (Tanimoto coefficient >0.85) show significant similarity in gene expression profiles. Biological context (e.g., cell type, disease state) critically influences this relationship . For the target compound, this implies that its tricyclic scaffold may drive interactions with proteins involved in fibrosis or inflammation, but substituents like the butyl group could fine-tune specificity.

Network Pharmacology Insights

Network pharmacology analyses suggest that even structurally divergent compounds can converge on shared therapeutic targets. For example:

  • The target compound’s sulfanyl acetamide group may mimic disulfide bonds in protein binding, analogous to cysteine-rich domains in collagen regulators .

Key Findings and Implications

Structural Similarity : The target compound’s tricyclic core aligns it with natural product-derived anti-inflammatory agents, but its substituents likely modulate target selectivity and pharmacokinetics.

Network Pharmacology Utility : This approach can identify shared targets across structurally diverse compounds, aiding in drug repurposing or combination therapies .

Preparation Methods

Cyclization of Precursor Intermediates

The starting material, 5-butyl-6-hydroxybenzofuran-3-carboxylic acid, undergoes dehydration in the presence of phosphorus oxychloride (POCl₃) at 80–90°C to generate the corresponding chlorinated intermediate. Subsequent treatment with ammonium hydroxide facilitates ring closure, yielding the 8-oxa-3,5-diazatricyclo framework. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature85°C ± 2°CMaximizes cyclization efficiency
SolventAnhydrous dichloromethanePrevents hydrolysis
Reaction Time6–8 hoursBalances completion vs. degradation

The use of POCl₃ as both a cyclizing agent and dehydrating agent ensures >75% yield, though excess reagent risks over-chlorination.

Introduction of the Sulfanyl Group

Functionalization of the diazatricyclo core at position 4 is achieved via nucleophilic aromatic substitution (NAS).

Thiolation Reaction

A solution of the chlorinated intermediate in dimethylformamide (DMF) reacts with thiourea under nitrogen atmosphere at 60°C. The nucleophilic sulfide ion displaces the chloride, forming the 4-sulfanyl derivative. Critical considerations include:

  • Base Selection : Potassium carbonate (K₂CO₃) neutralizes HCl byproducts, preventing acid-mediated decomposition.

  • Solvent Polarity : DMF enhances solubility of ionic intermediates, achieving 82% conversion.

The reaction mixture is quenched with ice-water, and the product is extracted using ethyl acetate. Purification via silica gel chromatography (hexane:ethyl acetate = 3:1) isolates the sulfanyl intermediate with >95% purity.

Synthesis of N-(3,4-Dimethoxyphenyl)Acetamide

The acetamide moiety is prepared separately to ensure regiochemical fidelity.

Acetylation of 3,4-Dimethoxyaniline

3,4-Dimethoxyaniline reacts with acetyl chloride in anhydrous dichloromethane at 0–5°C. Triethylamine (TEA) is added dropwise to scavenge HCl, maintaining a pH > 8.

Reaction Equation :
C8H11NO2+CH3COClTEAC10H13NO3+HCl\text{C}_8\text{H}_{11}\text{NO}_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{TEA}} \text{C}_{10}\text{H}_{13}\text{NO}_3 + \text{HCl}

The crude product is recrystallized from ethanol/water (1:1), yielding white crystals with a melting point of 132–134°C.

Coupling of Sulfanyl Intermediate and Acetamide

The final step involves thioether linkage formation between the sulfanyl-diazatricyclo compound and the acetamide derivative.

Nucleophilic Substitution

A mixture of the sulfanyl intermediate, N-(3,4-dimethoxyphenyl)acetamide, and potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) is refluxed for 12 hours. The strong base deprotonates the acetamide’s thiol group, enabling attack on the electron-deficient aromatic ring.

ParameterConditionRole
Molar Ratio1:1.2 (Intermediate:Acetamide)Drives completion
Temperature66°C (THF reflux)Accelerates kinetics
Catalyst18-Crown-6 etherEnhances ion pairing

Post-reaction, the mixture is filtered, concentrated, and purified via flash chromatography (ethyl acetate:methanol = 10:1), affording the target compound in 68% yield.

Industrial-Scale Production Considerations

Scaling the synthesis necessitates modifications to improve cost-efficiency and safety:

  • Continuous Flow Reactors : Replace batch cyclization with flow systems to reduce POCl₃ handling risks.

  • Catalytic Recycling : Immobilized bases (e.g., polymer-supported TEA) minimize waste in acetylation steps.

  • In-Line Analytics : UV-Vis monitoring ensures real-time quality control during thiolation.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation at the diazatricyclo core’s nitrogen occurs if stoichiometry is imprecise. Mitigation strategies include:

  • Slow Addition Techniques : Gradual introduction of acetyl chloride reduces local excess.

  • Low-Temperature Quenching : Halts side reactions during workup.

Purification Difficulties

The product’s high polarity complicates crystallization. Gradient elution in HPLC (C18 column, acetonitrile/water) achieves >99% purity for pharmaceutical-grade material.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound?

The synthesis involves multi-step organic reactions, starting with condensation of intermediates such as cyclopentanecarboxamide derivatives with reagents like oxalyl chloride or trimethylsilyl isothiocyanate. Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity yields. Analytical techniques (TLC, HPLC) are critical for monitoring reaction progress .

Q. How can spectroscopic and crystallographic techniques characterize its structure?

Nuclear Magnetic Resonance (NMR, ¹H/¹³C) and Fourier-Transform Infrared Spectroscopy (FT-IR) are essential for functional group identification. Single-crystal X-ray diffraction provides precise structural elucidation, with data refinement using software like SHELXL. For example, mean bond length deviations (e.g., C–C = 0.005 Å) and R-factors (e.g., 0.041) ensure accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Enzyme-linked immunosorbent assays (ELISA) or cell viability assays (MTT) using cancer cell lines (e.g., HeLa, MCF-7) are recommended. Dose-response curves (IC₅₀ determination) and comparative analysis against control compounds (e.g., doxorubicin) validate activity. Training in chemical biology methods (CHEM/IBiS 416) ensures standardized protocols .

Q. How can solubility and stability be assessed under varying conditions?

Use High-Performance Liquid Chromatography (HPLC) with polar/non-polar columns to measure solubility in solvents (DMSO, PBS). Stability studies involve accelerated degradation tests (40°C/75% RH) over 4–8 weeks, monitored via UV-Vis spectroscopy. Data contradictions (e.g., pH-dependent degradation) require triplicate trials .

Advanced Research Questions

Q. What mechanistic approaches elucidate its pharmacological target engagement?

Combine molecular docking (AutoDock Vina) with in vivo knockout models to identify binding affinities to enzymes like kinases or GPCRs. Link findings to theoretical frameworks (e.g., transition-state analog theory) to explain inhibitory mechanisms. Conflicting data (e.g., off-target effects) necessitate proteomics (LC-MS/MS) for pathway mapping .

Q. How can computational modeling optimize its synthetic pathways?

COMSOL Multiphysics simulations model reaction kinetics and thermodynamics (e.g., activation energy, Gibbs free energy). Machine learning (TensorFlow) predicts optimal conditions (temperature, catalyst loading) for yield maximization. AI-driven "smart laboratories" enable real-time adjustments during multi-step syntheses .

Q. What strategies resolve contradictions in pharmacological data across studies?

Meta-analysis of published datasets using statistical tools (R, Python) identifies outliers or confounding variables (e.g., cell line heterogeneity). Replicate experiments under standardized conditions (e.g., ATCC-certified cells) and apply Bland-Altman plots to assess inter-study variability .

Q. How can chemical engineering principles enhance scalable synthesis?

Membrane separation technologies (nanofiltration) improve intermediate purification efficiency. Process simulation (Aspen Plus) optimizes mass/heat transfer in continuous-flow reactors. Particle technology (CRDC subclass RDF2050107) ensures uniform particle size distribution during lyophilization .

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